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A Technical Guide for Researchers in Materials Science and Nuclear Applications

This technical guide provides a comprehensive overview of the thermodynamic properties of

thorium monosulfide (ThS) at low temperatures. Thorium monosulfide, a refractory material

with a rock-salt crystal structure, is of significant interest for its potential applications in high-

temperature thermoelectric devices and as a component in advanced nuclear fuels.[1][2][3] A

thorough understanding of its low-temperature thermodynamic behavior is crucial for predicting

its performance and stability in these applications. This document summarizes key

experimental data, details the methodologies used for their determination, and presents a

visual representation of the experimental workflow.

Thermodynamic Data of Thorium Monosulfide
The low-temperature thermodynamic properties of thorium monosulfide have been meticulously

investigated, with key parameters such as heat capacity (C°p), standard entropy (S°), the

enthalpy function [(H° - H°₀)/T], and the Gibbs energy function [(G° - H°₀)/T] determined from

near absolute zero to 350 K.[4][5]

Below 4.2 K, the heat capacity of thorium monosulfide can be described by the equation: Cₚ =

3.70 x 10⁻³ T + 3.98 x 10⁻⁴ T³ J °K⁻¹ · mole⁻¹ where the first term represents the contribution

from conduction electrons and the second term is attributed to the lattice heat capacity.[5]

A summary of the thermodynamic functions for stoichiometric thorium monosulfide at selected

low temperatures is presented in the following table.
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Temperature
(K)

C°p (J K⁻¹
mol⁻¹)

S° (J K⁻¹
mol⁻¹)

(H° - H°₀)/T (J
K⁻¹ mol⁻¹)

-(G° - H°₀)/T (J
K⁻¹ mol⁻¹)

5 0.0683 0.0348 0.0223 0.0125

10 0.415 0.155 0.108 0.047

15 1.34 0.46 0.32 0.14

20 3.01 1.01 0.70 0.31

25 5.30 1.82 1.25 0.57

30 7.91 2.86 1.94 0.92

40 13.1 5.4 3.6 1.8

50 17.8 8.4 5.5 2.9

60 21.7 11.6 7.5 4.1

80 28.0 17.9 11.2 6.7

100 32.8 23.9 14.6 9.3

150 40.1 36.9 21.6 15.3

200 44.1 47.7 26.9 20.8

250 46.4 56.8 30.8 26.0

298.15 47.72 ± 0.24 69.81 ± 0.35 32.60 ± 0.16 37.21 ± 0.19

350 48.8 71.4 36.5 34.9

Table 1: Thermodynamic Functions of Stoichiometric Thorium Monosulfide at Selected

Temperatures. Data sourced from Flotow et al. (1971).[4]

At 298.15 K, the key thermodynamic values are:

Heat Capacity (C°p): 47.72 ± 0.24 J K⁻¹ mol⁻¹[4]

Standard Entropy (S°): 69.81 ± 0.35 J K⁻¹ mol⁻¹[4]
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Enthalpy Function [(H° - H°₀)/T]: 32.60 ± 0.16 J K⁻¹ mol⁻¹[4]

Gibbs Energy Function [-(G° - H°₀)/T]: 37.21 ± 0.19 J K⁻¹ mol⁻¹[4]

The entropy of formation for thorium monosulfide at 298.15 K is calculated to be -15.46 ± 0.47

J K⁻¹ mol⁻¹, with an estimated Gibbs energy of formation of -430 kJ mol⁻¹.[5][6]

Experimental Protocols
The determination of the low-temperature thermodynamic properties of thorium monosulfide

involved two primary calorimetric techniques to cover a wide temperature range.[4][5]

1. Isoperibol Calorimetry (1 K to 22 K): This method was employed for measurements in the

lowest temperature range. An isoperibol calorimeter maintains its surroundings at a constant

temperature while the temperature of the sample and its immediate holder (the calorimeter) is

measured as a function of time.

Apparatus: A cryostat with a liquid helium bath. The calorimeter is suspended in a vacuum

space to minimize heat exchange by conduction and convection.

Procedure:

The sample is cooled to the desired starting temperature.

A known amount of electrical energy is supplied to a heater attached to the calorimeter,

causing a rise in the sample's temperature.

The temperature of the calorimeter is monitored over time before, during, and after the

heating period.

The heat capacity is calculated from the temperature rise and the amount of energy

supplied, after correcting for any heat exchange with the surroundings.

2. Adiabatic Calorimetry (8 K to 350 K): For temperatures above 8 K, an adiabatic calorimeter

was utilized. In this technique, the temperature of the surroundings is continuously adjusted to

match the temperature of the calorimeter, thereby minimizing heat exchange.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubs.aip.org/aip/jcp/article-pdf/55/2/880/18874871/880_1_online.pdf
https://pubs.aip.org/aip/jcp/article-pdf/55/2/880/18874871/880_1_online.pdf
https://pubs.aip.org/aip/jcp/article/55/2/880/82352/Thorium-Monosulfide-Heat-Capacity-and
https://www.researchgate.net/publication/253991887_The_Thermodynamic_Properties_of_the_f-Elements_and_Their_Compounds_I_The_Lanthanide_and_Actinide_Metals
https://pubs.aip.org/aip/jcp/article-pdf/55/2/880/18874871/880_1_online.pdf
https://pubs.aip.org/aip/jcp/article/55/2/880/82352/Thorium-Monosulfide-Heat-Capacity-and
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1619864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apparatus: A cryostat with a sample calorimeter surrounded by an adiabatic shield.

Thermocouples are used to monitor the temperature difference between the calorimeter and

the shield.

Procedure:

The sample is cooled to the lowest temperature of the measurement range.

A known quantity of electrical energy is introduced to the sample calorimeter, causing its

temperature to increase.

Throughout the heating period, the temperature of the adiabatic shield is actively

controlled to remain identical to the temperature of the calorimeter.

The heat capacity is determined from the measured temperature increment and the

supplied energy.

The accuracy of the heat capacity measurements was estimated to be within 0.2% for the

isoperibol method and ranged from 5% at 8 K to 0.2% above 25 K for the adiabatic method.[4]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the calorimetric determination of the

thermodynamic properties of thorium monosulfide.
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Figure 1: Experimental workflow for determining the low-temperature thermodynamic properties

of thorium monosulfide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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